
1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a diethoxyethyl group at position 1 and two methyl groups at positions 3 and 5 on the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various pyrazole derivatives with extended conjugation.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and the target molecule. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists of specific receptors.
Comparison with Similar Compounds
1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,2-Dimethoxyethyl)-3,5-dimethyl-1H-pyrazole: This compound has a similar structure but with methoxy groups instead of ethoxy groups. The difference in substituents can lead to variations in chemical reactivity and biological activity.
3,5-Dimethyl-1H-pyrazole:
1-(2,2-Diethoxyethyl)-1H-pyrazole:
The unique structure of this compound, with its specific substituents, imparts distinct properties that make it valuable for various scientific and industrial applications.
Biological Activity
1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its five-membered aromatic ring containing two nitrogen atoms. The unique diethoxyethyl substituent enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₁₁H₁₅N₂O₂
- Molecular Weight : 207.25 g/mol
This compound appears as a white solid and is soluble in polar organic solvents, which facilitates its interaction with various biological targets.
Biological Activity Overview
The pyrazole nucleus is known for its diverse biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and antitumor properties. The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dexamethasone | 76% at 1 µM | 86% at 1 µM |
Pyrazole Derivative | Up to 85% at 10 µM | 76% - 93% at 10 µM |
2. Antibacterial Activity
The antibacterial potential of pyrazoles has been well documented. Studies have shown that compounds similar to this compound exhibit activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups in the structure significantly enhances antimicrobial efficacy .
Bacterial Strain | Activity Observed |
---|---|
E. coli | Moderate |
S. aureus | Good |
Pseudomonas aeruginosa | Variable |
3. Antitumor Activity
Some studies have indicated that pyrazole derivatives can inhibit tumor growth through various mechanisms such as inducing apoptosis in cancer cells. The compound's ability to interact with specific enzymes involved in cell proliferation is crucial for its antitumor effects .
The mechanisms underlying the biological activities of this compound are primarily linked to its interaction with enzymes and receptors:
- Enzyme Inhibition : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
- Receptor Binding : Interaction with various receptors may modulate signaling pathways involved in inflammatory responses and cell proliferation.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to reduce edema in animal models. Results showed significant reductions in paw swelling compared to control groups .
- Antibacterial Efficacy Study : A new class of pyrazoles was synthesized and evaluated against multi-drug resistant strains of bacteria. Some compounds exhibited potent activity comparable to standard antibiotics .
Q & A
Q. What are the optimized synthetic routes for 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be tailored to improve yield?
Basic Research Question
The synthesis typically involves alkylation of a pyrazole precursor. A common method includes reacting 3,5-dimethyl-1H-pyrazole with 2-bromo-1,1-diethoxyethane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Key optimizations:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
- Catalyst/base : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation .
- Temperature control : Gradual heating avoids side reactions (e.g., hydrolysis of diethoxyethyl groups).
Yield improvements (70–85%) are achieved by stoichiometric excess of the alkylating agent (1.2–1.5 equiv) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?
Basic Research Question
- NMR Spectroscopy :
- X-ray Crystallography : Confirms molecular geometry (e.g., dihedral angles between pyrazole and ethoxyethyl groups) and hydrogen bonding patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₂₂N₂O₂, [M+H]⁺ = 227.1756) and detects impurities .
Q. How does the electronic nature of the diethoxyethyl substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
Advanced Research Question
The diethoxyethyl group acts as an electron-donating moiety via its ether oxygen atoms, stabilizing carbocation intermediates during nucleophilic attacks. This enhances reactivity in:
- Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl halides at the pyrazole N1 position .
- Acid-catalyzed hydrolysis : Diethoxyethyl groups hydrolyze to aldehydes under acidic conditions (H₂SO₄/H₂O), enabling further functionalization .
Mechanistic studies (DFT calculations) show that the ethoxy groups lower the activation energy for SN2 reactions by ~15 kcal/mol compared to unsubstituted analogs .
Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) for this compound?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or cell models. Methodological strategies include:
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to differentiate selective cytotoxicity from broad antimicrobial activity .
- Metabolic stability assays : Use liver microsomes to assess if observed cytotoxicity stems from metabolic byproducts .
- Structural analogs testing : Compare with derivatives lacking the diethoxyethyl group to isolate the pharmacophore responsible for activity .
Q. What computational approaches are employed to predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Advanced Research Question
- Molecular Docking : Simulates binding to targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Pyrazole ring interactions (π-π stacking) and ethoxyethyl H-bonding with active sites are critical .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on diethoxyethyl flexibility .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with antimicrobial activity to design optimized analogs .
Q. What catalytic applications does this compound have in asymmetric synthesis or multi-component reactions?
Advanced Research Question
The diethoxyethyl group facilitates:
- Chiral induction : As a bulky substituent, it enables enantioselective alkylation in Pd-catalyzed reactions (e.g., Suzuki–Miyaura coupling), achieving up to 85% ee with BINAP ligands .
- Scaffold for heterocycle synthesis : Participates in Huisgen cycloadditions with azides to form triazoles under Cu(I) catalysis .
- Acid-mediated cyclizations : Forms fused pyrazolo-oxazine derivatives under mild HCl/EtOH conditions .
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-14-11(15-6-2)8-13-10(4)7-9(3)12-13/h7,11H,5-6,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADNAQKXUCTGGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=CC(=N1)C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.